N-Ethylbenzamide CAS number 614-17-5 properties and safety
N-Ethylbenzamide CAS number 614-17-5 properties and safety
An In-depth Technical Guide to N-Ethylbenzamide (CAS 614-17-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-Ethylbenzamide (CAS No. 614-17-5), a chemical compound often utilized as an intermediate in organic synthesis. This guide consolidates its physicochemical properties, safety and handling information, spectroscopic data, and key experimental protocols, including its synthesis and metabolic pathway.
Physicochemical Properties
N-Ethylbenzamide is a mono-substituted benzamide derivative. Its core physical and chemical characteristics are summarized below. There is some variation in reported melting and boiling points across different sources, which may be attributed to different measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [1][2][4] |
| IUPAC Name | N-ethylbenzamide | [4] |
| Synonyms | Benzamide, N-ethyl-; NSC 20558 | [1][2] |
| Melting Point | 64-66 °C / 70.5 °C | [1][2][5][6] |
| Boiling Point | 317 °C @ 760 mmHg | [1][5][6][7] |
| 112-114 °C @ 0.1 Torr | [2] | |
| Density | 1.019 g/cm³ | [1][5][6][7] |
| Flash Point | 184 °C | [1][5][6][7] |
| Vapor Pressure | 0.000395 mmHg at 25°C | [1] |
| Water Solubility | Predicted log(S) = -2.23 (mol/L) | [8] |
| Octanol/Water Partition Coefficient (logP) | 1.436 (Crippen Calculated) | [8] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and quality control of N-Ethylbenzamide. Various spectral datasets are publicly available.
| Data Type | Source / Instrument | Notes |
| ¹H NMR | BRUKER AC-300 | Sample from Aldrich Chemical Company, Inc.[4][9] |
| ¹³C NMR | Not specified | Sample from Aldrich Chemical Company, Inc.[4] |
| IR (FTIR) | KBr Wafer | Sample from Aldrich Chemical Company, Inc.[4] |
| Mass Spectrometry (GC-MS) | NIST/EPA/NIH Mass Spectral Library | Available in the NIST Chemistry WebBook and PubChem.[4][10] |
Safety and Hazard Information
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), N-Ethylbenzamide is classified as harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area.[7]
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed.[4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[4] |
| P270: Do not eat, drink or smoke when using this product.[4] | |
| P301 + P317: IF SWALLOWED: Get medical help.[4] | |
| P330: Rinse mouth.[4] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Protocols
Synthesis of N-Ethylbenzamide via Schotten-Baumann Reaction
A common and efficient method for synthesizing N-Ethylbenzamide is the acylation of ethylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[7][11] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. An aqueous base is typically used to neutralize the HCl byproduct.
Detailed Protocol:
-
Materials:
-
Ethylamine (70% solution in water or as hydrochloride salt)
-
Benzoyl chloride
-
Dichloromethane (DCM) or Diethyl ether
-
Sodium hydroxide (NaOH) or other suitable base
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.0 eq.) in dichloromethane and cool the mixture to 0 °C in an ice bath.
-
Add an aqueous solution of NaOH (2.2 eq.) to the flask.
-
Slowly add benzoyl chloride (1.1 eq.), dissolved in a small amount of the reaction solvent, dropwise to the vigorously stirred, cooled solution. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzoyl chloride is consumed.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 1M HCl (to remove any unreacted ethylamine), water, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude N-Ethylbenzamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to yield a white crystalline solid.
-
Metabolism of N-Ethylbenzamide
Studies in rats have shown that N-Ethylbenzamide undergoes metabolic transformation before excretion. The primary metabolic pathway involves an initial oxidative N-deethylation, followed by enzymatic hydrolysis of the resulting secondary amide (benzamide).[12] The subsequent benzoic acid is then conjugated with glycine to form hippuric acid, which is detected in the urine along with ethylamine.[12]
References
- 1. Cas 614-17-5,N-ETHYLBENZAMIDE | lookchem [lookchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Page loading... [guidechem.com]
- 4. N-Ethylbenzamide | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ETHYLBENZAMIDE CAS#: 614-17-5 [m.chemicalbook.com]
- 6. N-ETHYLBENZAMIDE CAS#: 614-17-5 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Benzamide, N-ethyl- (CAS 614-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzamide, N-ethyl- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
